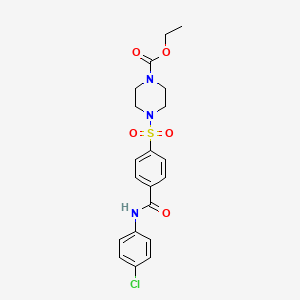

4-((4-((4-clorofenil)carbamoyl)fenil)sulfonil)piperazina-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which includes compounds like Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can be represented by the formula C22H23ClN4O5S. The structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

- El compuesto ha sido estudiado por sus efectos antialérgicos. Se sintetizó y se probó in vivo una serie de nuevos derivados de ®(-)-1-[(4-clorofenil)fenilmetil]piperazina, incluido este compuesto . La mayoría de estos derivados demostraron efectos significativos tanto en el asma alérgica como en la picazón alérgica. Notablemente, algunos compuestos exhibieron una potencia más fuerte contra el asma alérgica que el fármaco de control positivo levocetirizina, mientras que otros superaron la levocetirizina en la prueba de picazón alérgica.

- Si bien no está directamente relacionado con las alergias, vale la pena señalar que se han explorado derivados de piperazina similares para actividades antibacterianas y antifúngicas. Por ejemplo, se sintetizaron y se evaluaron los derivados de tiazolil tiazolidina-2,4-diona que contienen una porción de piperazina por sus efectos antibacterianos y antifúngicos .

- El anillo de pirrolidina, un heterociclo de nitrógeno de cinco miembros, es ampliamente utilizado por los químicos medicinales para diseñar compuestos para tratar enfermedades humanas. El anillo de pirrolidina del compuesto contribuye a su exploración del espacio farmacoforo, estereoquímica y cobertura tridimensional .

- La estereogenicidad de los carbonos en el anillo de pirrolidina afecta el perfil biológico de los candidatos a fármacos. Diferentes estereoisómeros y orientaciones espaciales de los sustituyentes pueden conducir a modos de unión variables con proteínas enantioselectivas .

- La posición bencílica en los compuestos orgánicos juega un papel crucial en la reactividad. Comprender cómo se comporta este compuesto en la posición bencílica podría proporcionar información sobre su comportamiento químico y posibles aplicaciones .

Actividades Antialérgicas

Propiedades Antibacterianas y Antifúngicas

Andamiaje de Pirrolidina y Actividad Biológica

Estereoisómeros y Proteínas Enantioselectivas

Reactividad de la Posición Bencílica

Análisis Antibacteriano In Vitro

Mecanismo De Acción

Target of Action

It is a sulfonamide derivative , and sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

The compound’s mode of action is likely related to its sulfonamide group. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis in bacteria . By mimicking PABA, sulfonamides competitively inhibit the enzyme, blocking the production of folic acid and thereby inhibiting bacterial growth .

Biochemical Pathways

The compound may affect the biochemical pathway of folic acid synthesis in bacteria, given its potential role as a sulfonamide . By inhibiting dihydropteroate synthetase, it could disrupt the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s action could result in the inhibition of bacterial growth by blocking folic acid synthesis . This could potentially lead to the death of the bacteria, depending on whether it is bacteriostatic or bactericidal .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For instance, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids . Additionally, they can form insoluble complexes with certain substances, which may affect their absorption and distribution .

Propiedades

IUPAC Name |

ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-2-29-20(26)23-11-13-24(14-12-23)30(27,28)18-9-3-15(4-10-18)19(25)22-17-7-5-16(21)6-8-17/h3-10H,2,11-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAXEAIUHLGPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)

![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2478411.png)

![2,4-dimethyl-6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2478412.png)

![2-[8-(2-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)

![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2478422.png)

![1-(4-methylbenzoyl)-3-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiourea](/img/structure/B2478424.png)